molecular formula C10H12FNO B13926358 (6-Fluorochroman-5-yl)methanamine

(6-Fluorochroman-5-yl)methanamine

Cat. No.: B13926358
M. Wt: 181.21 g/mol
InChI Key: CAXXLNQVZOKCDM-UHFFFAOYSA-N
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Description

(6-Fluorochroman-5-yl)methanamine: is an organic compound with the molecular formula C10H12FNO. It is a derivative of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a fluorine atom at the 6th position and a methanamine group at the 5th position makes this compound unique and of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluorochroman-5-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-fluorochroman.

    Fluorination: Fluorination of the chroman ring is achieved using fluorinating agents such as Selectfluor.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Methylamine, ethylamine.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted amines.

Mechanism of Action

The mechanism of action of (6-Fluorochroman-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The methanamine group plays a crucial role in the compound’s reactivity and interaction with target molecules .

Comparison with Similar Compounds

  • (6-Chlorochroman-5-yl)methanamine
  • (6-Bromochroman-5-yl)methanamine
  • (6-Methylchroman-5-yl)methanamine

Comparison:

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(6-fluoro-3,4-dihydro-2H-chromen-5-yl)methanamine

InChI

InChI=1S/C10H12FNO/c11-9-3-4-10-7(8(9)6-12)2-1-5-13-10/h3-4H,1-2,5-6,12H2

InChI Key

CAXXLNQVZOKCDM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2CN)F)OC1

Origin of Product

United States

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